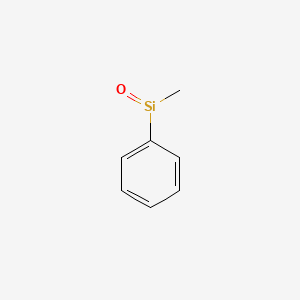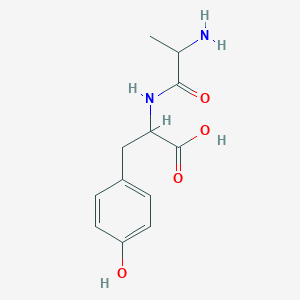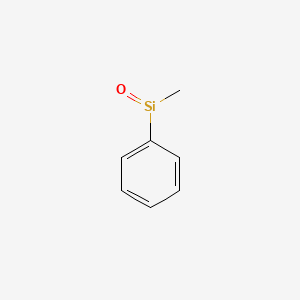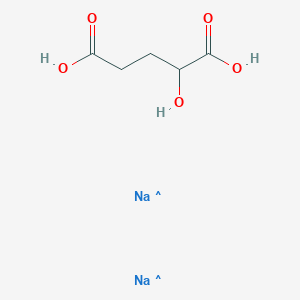![molecular formula C11H13NO6 B12508864 2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12508864.png)
2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid is a chemical compound with the molecular formula C11H13NO6 and a molecular weight of 255.22 g/mol . This compound is characterized by the presence of two hydroxyl groups, a methoxyphenyl group, and a carbamoyl group attached to a propanoic acid backbone. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxyaniline with a suitable acylating agent to form an intermediate compound.
Hydroxylation: The intermediate is then subjected to hydroxylation reactions to introduce the hydroxyl groups at the 2 and 3 positions of the propanoic acid backbone.
Industrial Production Methods
the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols or amines.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
2,3-Dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,4-Dihydroxyphenyl)propanoic acid: This compound has similar structural features but lacks the methoxy and carbamoyl groups.
3-(2-Methoxyphenyl)propanoic acid: This compound has a similar methoxyphenyl group but lacks the hydroxyl and carbamoyl groups.
Uniqueness
2,3-Dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid is unique due to the presence of both hydroxyl and carbamoyl groups, which contribute to its distinct chemical properties and potential biological activities .
Propriétés
IUPAC Name |
2,3-dihydroxy-4-(2-methoxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-18-7-5-3-2-4-6(7)12-10(15)8(13)9(14)11(16)17/h2-5,8-9,13-14H,1H3,(H,12,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYRRCJBXXMTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(C(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate](/img/structure/B12508787.png)


![6-benzyl-3H,4aH,5H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B12508814.png)
![N-[2-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B12508817.png)
![4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline](/img/structure/B12508822.png)




![4-({Bis[(4-oxopent-2-EN-2-YL)oxy]alumanyl}oxy)pent-3-EN-2-one](/img/structure/B12508838.png)
![tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B12508843.png)

![1-(1-Hydroxy-8-methoxy-3-methyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}naphthalen-2-yl)ethanone](/img/structure/B12508854.png)
